3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Description
1 Molecular Architecture and Crystallographic Analysis
Core Structural Features
3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde exhibits a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-positions. Key substituents include an iodine atom at position 3 and an aldehyde group (-CHO) at position 4. This scaffold is structurally analogous to 7-azaindole derivatives, with modifications that enhance reactivity at specific positions.
Molecular Formula and Mass
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅IN₂O |
| Molecular Weight | 272.04 g/mol |
| PubChem CID | 24229219 |
The iodine atom introduces steric and electronic effects, directing electrophilic substitution at the 3-position while the aldehyde group enables nucleophilic reactions.
Crystallographic Insights
While explicit crystallographic data for this compound is limited, comparative analysis of structurally related compounds (e.g., 3-iodo-1H-pyrrolo[2,3-c]pyridine) suggests a planar bicyclic structure with:
- Pyrrole-pyridine fusion : Aromatic stabilization from conjugation across the fused rings.
- Iodine positioning : Ortho to the aldehyde group, creating steric hindrance at the 2-position.
- Aldehyde geometry : Linear arrangement (C=O) with possible resonance stabilization via conjugation with the pyridine ring.
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEXEMPHLJQWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672261 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-19-0 | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and synthesis.
- Chemical Formula : C8H6IN2O
- Molecular Weight : 250.05 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific kinases and receptors involved in cellular signaling pathways.
- JAK Inhibition : The compound has been identified as a potent inhibitor of Janus kinase (JAK) pathways, which are crucial in regulating immune responses and hematopoiesis. JAK inhibitors are being explored for their potential in treating autoimmune diseases and cancers .
- SGK-1 Inhibition : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various disorders including diabetes and cancer .
Pharmacological Properties
The pharmacological properties of this compound suggest its potential use in treating several conditions:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by targeting growth factor receptors such as FGFRs (Fibroblast Growth Factor Receptors). For instance, certain derivatives have exhibited IC50 values in the nanomolar range against FGFRs .
| Activity Type | Target | IC50 Value (nM) |
|---|---|---|
| FGFR Inhibition | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 |
- Antiviral Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit viral replication by targeting AAK1 (Adaptor-associated kinase 1), a key regulator in viral infection processes. This suggests potential applications against emerging viral infections like dengue and Ebola .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives significantly inhibited the proliferation and induced apoptosis in breast cancer cell lines (e.g., 4T1 cells). These compounds also reduced cell migration and invasion capabilities .
- Antimycobacterial Activity : Some derivatives were tested against Mycobacterium tuberculosis and showed promising results with low toxicity profiles on VERO cells, indicating their potential as new antimycobacterial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Understanding the SAR is crucial for optimizing the biological activity of these compounds.
Synthetic Pathway Example
A common synthetic route includes:
- Iodination of a pyrrole precursor.
- Formylation to introduce the aldehyde group.
- Subsequent modifications to enhance potency against specific biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. One specific derivative exhibited IC50 values of 7 nM for FGFR1, indicating strong potential for treating cancers associated with aberrant FGFR signaling pathways .
Case Study: FGFR Inhibition
- Study Reference : The synthesis and evaluation of a series of pyrrolo[2,3-b]pyridine derivatives were conducted to assess their efficacy against cancer cell lines.
- Findings : Compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis, showcasing its potential as an anticancer agent.
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against RNA viruses such as dengue and Ebola. Research indicates that targeting adaptor-associated kinase 1 (AAK1) with pyrrolo[2,3-b]pyridine derivatives can inhibit viral entry into host cells. This approach has shown promise in vitro and suggests that these compounds may serve as broad-spectrum antiviral agents .
Case Study: AAK1 Inhibition
- Study Reference : Optimization of a previously identified 7-azaindole analogue led to novel pyrrolo[2,3-b]pyridines with high affinity for AAK1.
- Findings : The optimized compounds exhibited improved antiviral activity against both dengue and Ebola viruses.
Kinase Inhibition
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is also noted for its ability to inhibit various protein kinases, including serine/threonine kinases like SGK-1 and PDK1. These kinases play crucial roles in cellular processes such as proliferation and survival, making them important targets for therapeutic intervention in diseases like cancer and cardiovascular disorders .
Case Study: SGK-1 Inhibition
- Study Reference : Compounds derived from pyrrolo[2,3-b]pyridines were evaluated for their inhibitory effects on SGK-1 kinase activity.
- Findings : The inhibition of SGK-1 was linked to potential treatments for chronic renal disease and cardiovascular remodeling.
Structural Characteristics and Synthesis
The synthesis of this compound can be achieved through various methods involving iodination reactions and subsequent modifications to enhance biological activity. Its chemical structure provides a framework for further derivatization aimed at improving potency and selectivity toward specific biological targets.
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Iodination with N-iodosuccinimide | 52% | THF at -78°C |
| Suzuki coupling with phenylboronic acid | Variable | Room temperature |
Chemical Reactions Analysis
Cross-Coupling Reactions at the Iodo Substituent
The iodine atom at position 3 serves as a strategic site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Key Reaction Types:
-
Suzuki-Miyaura Coupling:
Reacts with aryl/heteroaryl boronic acids under palladium catalysis to form biaryl derivatives. For example: -
Buchwald-Hartwig Amination:
Couples with primary/secondary amines to install amino groups:
Aldehyde Functionalization
The aldehyde group undergoes nucleophilic additions and redox reactions, providing access to secondary alcohols, carboxylic acids, and imine derivatives.
Key Transformations:
-
Reduction to Alcohol:
NaBH₄ in methanol reduces the aldehyde to -(hydroxymethyl)pyrrolopyridine (quantitative yield) . -
Condensation Reactions:
Forms hydrazones and Schiff bases with applications in medicinal chemistry:
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine core undergoes regioselective halogenation and nitration under controlled conditions:
| Reaction | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | Position 5 | 58% | |
| Nitration | HNO₃/H₂SO₄, 50°C | Position 6 | 41% |
Ring Functionalization via Radical Pathways
Recent studies highlight iodine’s role in radical-mediated C–H functionalization:
| Process | Initiator/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Photoredox alkylation | Ru(bpy)₃²⁺, alkyl bromide, blue LED | 3-Alkyl-pyrrolopyridine-4-carbaldehyde | 60% |
Stability and Reaction Considerations
-
Thermal Sensitivity: Decomposes above 200°C, requiring low-temperature protocols for high-yield syntheses .
-
Solvent Compatibility: Stable in polar aprotic solvents (DMF, DMSO) but prone to aldol condensation in basic aqueous media.
Comparative Reactivity Table
A comparison with structurally related compounds illustrates its unique reactivity profile:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl 3-Iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Compound 10)
- Structure : Features a tert-butyloxycarbonyl (Boc) protecting group at the pyrrole nitrogen, replacing the free NH in the target compound.
- Synthesis : Prepared via Boc protection of 3-Iodo-1H-pyrrolo[2,3-b]pyridine using di-tert-butyl dicarbonate under mild conditions (room temperature, dichloromethane) .
- Reactivity : The Boc group enhances stability during storage and synthetic manipulations but requires deprotection for further NH-dependent reactions. This contrasts with the carbaldehyde derivative, which is inherently reactive at the aldehyde position.
- Applications : Primarily used as a protected intermediate for coupling reactions, whereas the carbaldehyde derivative is more suited for derivatization via aldehyde-specific chemistry.
3-Iodo-4-amino-1H-pyrrolo[2,3-b]pyridine (Compound 34)
- Structure: Substituted with an amino group at position 4 instead of carbaldehyde.
- Synthesis : Synthesized via a deprotection/alkylation sequence (50% yield) .
- Biological Relevance: Amino-substituted pyrrolopyridines are often explored as kinase inhibitors, suggesting divergent applications from the carbaldehyde derivative, which may serve as a synthetic precursor.
3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine (Compound 3)
- Structure : Contains a tetrahydropyridinyl group at position 3, replacing iodine.
- Synthesis : One-step condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under argon .
- Reactivity : The absence of iodine limits utility in cross-coupling, but the cyclic amine enables coordination to metal centers or receptor binding.
- Applications : Used in N-alkylation reactions to generate bioactive derivatives, contrasting with the carbaldehyde compound’s role in aldehyde-mediated chemistry.
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Substituted with a pyrazolyl group at position 5 and a tetrahydropyran-protected hydroxyl ethyl chain.
- Synthesis: Likely involves Sonogashira or Suzuki couplings, leveraging iodine’s reactivity .
Comparative Data Table
Key Findings and Implications
- Reactivity: The iodine atom in this compound facilitates cross-coupling reactions, while its carbaldehyde group offers unique derivatization pathways absent in amino- or Boc-protected analogs.
- Stability : Boc-protected derivatives (e.g., Compound 10) are more stable but require additional deprotection steps, whereas the carbaldehyde derivative is inherently reactive but may require stabilization against oxidation.
- Biological Potential: Amino-substituted analogs (e.g., Compound 34) show promise in targeting enzymes, while the carbaldehyde derivative’s applications lie in materials science and intermediate synthesis.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically follows a multi-step approach:
- Starting Material: The pyrrolo[2,3-b]pyridine scaffold, often substituted at various positions.
- Formylation: Introduction of the aldehyde group at the 4-position.
- Iodination: Selective iodination at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Formylation Methods
Formylation at the 4-position of pyrrolo[2,3-b]pyridine can be achieved using classical electrophilic aromatic substitution techniques such as the Duff reaction or Vilsmeier-Haack reaction.
- Duff Reaction: Utilizes hexamine and acid to introduce the formyl group.
- Vilsmeier-Haack Reaction: Employs DMF and POCl3 to generate the electrophilic formylating agent.
For example, in related pyrrolo[2,3-b]pyridine derivatives, formylation was successfully conducted via the Duff reaction, yielding 3-formyl-5-bromo-azaindole intermediates, which can be further functionalized.
Selective Iodination at the 3-Position
The iodination of the pyrrolo[2,3-b]pyridine core is generally achieved using electrophilic iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I2) under mild conditions.
- N-Iodosuccinimide (NIS): Provides regioselective iodination at the 3-position. For example, iodination of pyrrolo[2,3-b]pyridine derivatives with NIS afforded 3-iodo substituted products efficiently.
- Iodine (I2)-Promoted Electrophilic Cyclization: In some advanced synthetic routes, I2 is used to promote cyclization and iodination simultaneously, especially in multicomponent reactions involving alkynyl aldehydes and amino pyridines.
Protection and Functional Group Manipulation
To achieve regioselectivity and prevent side reactions, the nitrogen atom of the pyrrole ring is often protected before iodination.
- Tosyl Protection: The pyrrole nitrogen is protected with tosyl chloride (TsCl) in the presence of a base such as sodium hydride (NaH). This protection facilitates selective iodination and subsequent cross-coupling reactions.
Representative Preparation Procedure
A typical preparation sequence based on literature findings is as follows:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Formylation | Duff reaction: hexamine, acid, heat | Introduction of aldehyde at 4-position |
| 2. Nitrogen Protection | NaH, tosyl chloride in DMF | Formation of N-tosyl protected intermediate |
| 3. Iodination | N-Iodosuccinimide (NIS), room temperature | Selective iodination at 3-position |
| 4. Deprotection | Alkaline cleavage (e.g., NaOH) | Removal of tosyl group to yield target compound |
Research Findings and Optimization Notes
- Regioselectivity: Protection of the pyrrole nitrogen is critical to achieve selective iodination at the 3-position without affecting other reactive sites.
- Reagent Choice: NIS is preferred over molecular iodine for milder conditions and better selectivity.
- Reaction Conditions: Room temperature iodination avoids decomposition and side reactions.
- Functional Group Compatibility: The aldehyde group introduced via formylation is compatible with subsequent iodination and protection steps.
- Purification: Standard chromatographic techniques are used to isolate the pure 3-iodo-4-carbaldehyde product.
Summary Table of Preparation Methods
| Preparation Step | Method/Agent | Key Conditions | Notes |
|---|---|---|---|
| Formylation | Duff reaction or Vilsmeier-Haack | Acidic medium, heat or DMF/POCl3 | Introduces aldehyde at 4-position |
| Nitrogen Protection | Tosyl chloride + NaH | DMF, mild base | Protects pyrrole N for regioselectivity |
| Iodination | N-Iodosuccinimide (NIS) | Room temperature | Selective 3-position iodination |
| Deprotection | Alkaline hydrolysis | NaOH or similar base | Removes tosyl group, regenerates NH |
Q & A
Basic: What are the standard synthetic routes for preparing 3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde?
Answer:
The synthesis typically involves two key steps: (1) iodination of the pyrrolopyridine core and (2) formylation to introduce the aldehyde group.
- Iodination : Starting from a halogenated precursor (e.g., 2-bromo-5-iodopyridine), cyclization is achieved using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) in solvents like DMF or THF. Elevated temperatures (80–120°C) and bases (e.g., K₂CO₃) are critical for regioselectivity .
- Formylation : The Vilsmeier-Haack reagent (POCl₃/DMF) is commonly employed for introducing the aldehyde group at the 4-position. Reaction conditions (0–5°C, followed by gradual warming) prevent over-oxidation .
Advanced: How can reaction conditions be optimized to improve yield and purity during aldehyde group introduction?
Answer:
Optimization focuses on:
- Temperature Control : Maintain low temperatures (0–5°C) during formylation to avoid side reactions like decarbonylation. Gradual warming (to 20–25°C) ensures complete conversion .
- Solvent Selection : Use anhydrous DMF to minimize hydrolysis of the Vilsmeier-Haack intermediate. Post-reaction quenching with aqueous NaHCO₃ removes excess POCl₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the aldehyde with >95% purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: aldehyde proton (~10 ppm, singlet), pyrrole NH (~12 ppm, broad), and iodine-induced deshielding in aromatic protons .
- X-ray Crystallography : Single-crystal X-ray analysis (using SHELXL for refinement) confirms regiochemistry and planarity of the pyrrolopyridine core. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 272.04) .
Advanced: How should researchers address contradictory crystallographic data during structural refinement?
Answer:
- Check for Twinning : Use SHELXL’s TWIN/BASF commands to model twinning ratios if the Rint value exceeds 0.1. For example, pseudo-merohedral twinning in pyrrolopyridines may require a two-domain model .
- Disorder Modeling : For flexible aldehyde groups, split occupancy refinement (e.g., PART command in SHELXL) resolves electron density ambiguities. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding with Mercury .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Nucleoside Analog Synthesis : The iodine atom facilitates cross-coupling (e.g., Suzuki-Miyaura) to create ribofuranosyl derivatives for antiviral or anticancer agents. Example: 3-Iodo-4-amino-N1-ribofuranosyl derivatives show kinase inhibition .
- Protein-Ligand Studies : The aldehyde group enables Schiff base formation with lysine residues in proteins, useful in BSA binding assays to study drug-protein interactions .
Advanced: How can researchers design derivatives targeting Janus kinase (JAK) inhibition?
Answer:
- Functionalization Strategies :
- Azide Substitution : Replace iodine with azide (NaN₃, CuI catalyst) for click chemistry applications. Example: 3-Azido derivatives enable triazole-linked probes for JAK binding studies .
- Heteroaryl Coupling : Use Pd-catalyzed cross-coupling to attach pyrimidine or imidazole rings at the 3-position, mimicking known JAK inhibitor scaffolds (e.g., ruxolitinib analogs) .
- Activity Screening : Test derivatives in JAK2/STAT3 phosphorylation assays (IC50 determination) and validate selectivity via kinase profiling panels .
Advanced: How to resolve discrepancies in biological activity data between similar pyrrolopyridine derivatives?
Answer:
- SAR Analysis : Compare substituent effects (e.g., iodine vs. bromine) on solubility (logP) and steric hindrance. The iodine atom’s polarizability enhances π-stacking in hydrophobic binding pockets, explaining higher potency in iodinated analogs .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., JAK2’s ATP-binding pocket). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Basic: What safety protocols are critical when handling this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
